3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
This spirocyclic tetrone features a fused furopyrrole-indene core with four ketone groups (tetrone) and two phenyl substituents at positions 3 and 3. Its complex architecture imparts high rigidity and polarity, influencing physicochemical properties such as solubility and thermal stability. The tetrone functionality likely contributes to strong intermolecular dipole interactions, as seen in related carbonyl-rich heterocycles .
Properties
IUPAC Name |
1,5-diphenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO5/c28-22-17-13-7-8-14-18(17)23(29)26(22)20-19(21(32-26)15-9-3-1-4-10-15)24(30)27(25(20)31)16-11-5-2-6-12-16/h1-14,19-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPXBFGWZBBNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(O2)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. Its molecular formula is C22H18N2O4, and it has a molecular weight of 370.39 g/mol. The intricate arrangement of phenyl groups and the furo-pyrrole framework are believed to play significant roles in its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. A study reported an IC50 value of 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Studies indicated that it possesses activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains .
- Fungal Activity : Additionally, antifungal activity was observed against Candida albicans with an MIC of 64 µg/mL .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
| Structural Feature | Activity |
|---|---|
| Phenyl Groups | Enhance hydrophobic interactions |
| Furo-Pyrrole Moiety | Critical for receptor binding |
| Tetrone Functionality | Implicated in enzyme inhibition |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- In Vivo Studies : A study involving xenograft models showed significant tumor reduction in mice treated with the compound compared to control groups .
- Combination Therapy : Research indicated that combining this compound with conventional chemotherapeutics enhanced overall efficacy and reduced side effects .
Comparison with Similar Compounds
Key Observations :
- Spiro Architecture : The target compound shares a spiro junction with 5H-spiro[furan-2,2′-indene]-1′,3′,5-trione, but the additional tetrone groups increase polarity and reduce solubility compared to triones .
- Synthetic Routes : Unlike pyridopyrrolopyrazines (e.g., compounds 6a–d in ), which use EDCI/DMAP-mediated couplings, spiro systems often rely on cyclization or acid catalysis .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : The target compound’s inferred high melting point (~300–350°C) aligns with carbonyl-rich heterocycles (e.g., 6a at 347°C), attributed to strong crystal lattice interactions .
- Solubility : Low solubility in common solvents (e.g., DMSO) is consistent with tetrones, as seen in compound 6a . Chlorinated analogs (e.g., 6b) show improved solubility due to reduced polarity .
Q & A
Q. What are the established synthetic routes for 3,5-diphenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone, and what are their key reaction conditions?
A common method involves acid-catalyzed cyclization of dihydroxyindenopyrrole precursors. For example, heating tetrahydro-4-oxoindeno[1,2-b]pyrrole derivatives (e.g., 1a ) with concentrated H₂SO₄ (20 mol%) in acetic acid at 80°C for 3 hours yields spiro-fused tetrones via dehydration and furan ring formation . TLC (ethyl acetate/hexanes, 1:4) is typically used to monitor reaction progress. Alternative routes may employ catalytic Pd-mediated cross-coupling for substituent diversification, though this requires optimization of boronic acid partners and reaction temperatures (e.g., 90–105°C) .
Q. How is the structural elucidation of this spiro compound performed, and what analytical techniques are critical?
X-ray crystallography is the gold standard for confirming the spirocyclic architecture and stereochemistry. For intermediates, NMR (¹H/¹³C) is essential: the presence of two distinct carbonyl signals (δ ~170–180 ppm in ¹³C NMR) confirms the tetrone functionality. IR spectroscopy can verify lactam and lactone carbonyl stretches (~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for derivatives with halogen or methoxy substituents .
Q. What are the common side reactions or byproducts observed during synthesis, and how can they be mitigated?
Competitive dimerization or over-oxidation may occur during cyclization. For example, incomplete acid catalysis (e.g., insufficient H₂SO₄ concentration) can lead to residual dihydroxyindenopyrrole intermediates. Side products often arise from competing pathways, such as pyrrole ring-opening under prolonged heating. Mitigation strategies include strict control of reaction time (≤3 hours), stepwise addition of catalysts, and purification via recrystallization (e.g., using ethanol/water mixtures) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenyl rings influence the compound’s reactivity and stability?
Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl rings enhance electrophilic character at the pyrrole core, facilitating nucleophilic attacks (e.g., Suzuki-Miyaura cross-coupling). Conversely, bulky substituents (e.g., -Ph, -OMe) at the 3- and 5-positions can sterically hinder spirocyclic ring closure, necessitating higher temperatures (100–120°C) or microwave-assisted synthesis . Computational studies (DFT) are recommended to model substituent effects on transition states .
Q. What methodologies are effective for resolving enantiomers of this spiro compound, given its stereogenic centers?
Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients has resolved enantiomers of related spiro tetrones. Alternatively, asymmetric synthesis can be achieved via chiral auxiliaries (e.g., Evans oxazolidinones) during the indenopyrrole precursor synthesis. Circular dichroism (CD) spectroscopy is critical for confirming enantiopurity, with characteristic Cotton effects near 220–250 nm .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or photophysical properties?
Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., kinase domains), while time-dependent DFT (TD-DFT) simulations model UV/Vis absorption spectra for photodynamic therapy applications. For example, introducing electron-donating groups (e.g., -NMe₂) at the 4-position of the indene ring red-shifts absorption maxima by ~30 nm, as validated experimentally .
Methodological Notes
- Data Contradictions : Discrepancies in reported yields (e.g., 60–85% for H₂SO₄-mediated cyclization vs. 40–70% for Pd-catalyzed methods ) may stem from solvent purity or catalyst loading. Replicate studies under inert atmospheres (N₂/Ar) are advised.
- Experimental Design : For structure-activity relationship (SAR) studies, adopt a factorial design to test substituent combinations systematically. Include controls with unsubstituted phenyl groups to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
